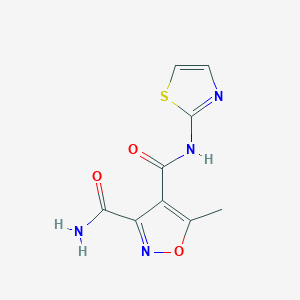

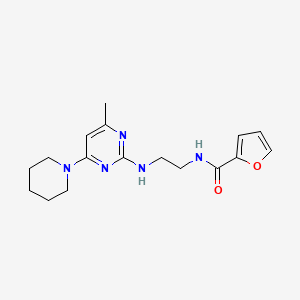

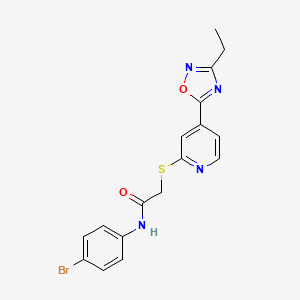

5-methyl-N~4~-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole derivatives are a core structural motif present in a wide range of natural products . They have a wide range of medicinal and biological properties .

Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and varies depending on the specific compound. The structure is typically confirmed based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be diverse. For example, the reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2- (2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7 H -pyrano [2,3- d ]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. For example, some compounds are solid at room temperature .科学的研究の応用

Molecular Interactions and Biological Implications

Studies on molecules with structural similarities to 5-methyl-N4-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide, such as thiazole and isoxazole derivatives, indicate significant biological activities that could have implications for therapeutic use. For instance, thiazolides, a class of thiazole-derived compounds, demonstrate a broad spectrum of antimicrobial activities against intestinal protozoa, bacteria, and viruses. These activities suggest potential applications in treating infections and associated diseases (Esposito et al., 2005). Moreover, thiazolides have been investigated for their anti-cancer properties, particularly in inducing apoptosis in colorectal tumor cells, highlighting another critical area of application (Brockmann et al., 2014).

Anticancer and Antimicrobial Potentials

The synthesis and evaluation of novel benzodifuranyl, thiazolopyrimidines, and related compounds have shown promising results as anti-inflammatory, analgesic, and anticancer agents. These findings underscore the potential therapeutic applications of compounds with thiazole derivatives in managing pain, inflammation, and various types of cancer (Abu‐Hashem et al., 2020). Another study on thiazole-based 1,3,4-oxadiazoles heterocycles indicates significant antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Desai et al., 2016).

Synthesis and Material Science Applications

In material science, the synthesis and characterization of polymers containing imidazole and isoxazole rings have been explored for their unique properties, such as intramolecular hydrogen bonding and constitutional isomerism. Such studies provide a foundation for developing new materials with potential applications in various industries, including pharmaceuticals, biotechnology, and nanotechnology (Bouck & Rasmussen, 1993).

作用機序

Target of Action

It’s known that zinc transporters play a crucial role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .

Mode of Action

Zinc transporters are known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Biochemical Pathways

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways include those involved in proliferation, apoptosis, and antioxidant defenses .

Pharmacokinetics

It’s known that absorption, distribution, metabolism, excretion, and toxicity (admet) of chemicals should be evaluated as early as possible . ADMETlab 2.0 is a tool used for systematic evaluation of ADMET properties, as well as some physicochemical properties and medicinal chemistry friendliness .

Result of Action

Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .

Action Environment

Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Epigenetic mechanisms are also implicated during development in utero and at the cellular level, so environmental exposures may harm the fetus by impairing the epigenome of the developing organism to modify disease risk later in life .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-4-N-(1,3-thiazol-2-yl)-1,2-oxazole-3,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3S/c1-4-5(6(7(10)14)13-16-4)8(15)12-9-11-2-3-17-9/h2-3H,1H3,(H2,10,14)(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSKIHCDHQSZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N4-(thiazol-2-yl)isoxazole-3,4-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)